molecular formula C12H23N3O B11743547 (3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine

(3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11743547
M. Wt: 225.33 g/mol
InChI Key: IXZOXMMCFHOMFE-UHFFFAOYSA-N
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Description

(3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with 3-ethoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and precise control of temperature and pressure are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

(3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group or the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds that are valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethoxypropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the ethoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H23N3O

Molecular Weight

225.33 g/mol

IUPAC Name

3-ethoxy-N-[(1-propylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C12H23N3O/c1-3-7-15-11-12(10-14-15)9-13-6-5-8-16-4-2/h10-11,13H,3-9H2,1-2H3

InChI Key

IXZOXMMCFHOMFE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)CNCCCOCC

Origin of Product

United States

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